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CAS No.: 105443-94-5

Cat. No.: B025549

Get Quote

Executive Summary
The azetidine-2-carboxamide scaffold represents a critical evolution in peptidomimetic design

and asymmetric catalysis. As a four-membered, nitrogen-containing heterocycle, it functions as

a constrained analogue of proline. However, unlike proline, which typically induces

-turns, the higher ring strain (~25 kcal/mol) and distinct dihedral angles of the azetidine ring
predispose peptide backbones toward

-turns.

This structural rigidity reduces the entropic penalty of ligand-target binding, making azetidine-2-

carboxamides high-value motifs in the development of serine protease inhibitors (e.g.,

thrombin) and as chiral ligands in organocatalysis. This guide provides a technical deep-dive

into the synthesis, structural properties, and application of this scaffold.
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The "Constrained Proline" Paradigm
While proline is the standard for inducing turns in peptide chains, azetidine-2-carboxylic acid

(Aze) offers a tighter conformational lock. The four-membered ring restricts the

(phi) torsion angle to approximately -60° to -70°, similar to proline, but significantly alters the

(psi) angle preferences due to the planar or slightly puckered nature of the azetidine ring
compared to the envelope pucker of pyrrolidine.

Feature L-Proline (5-membered)
L-Azetidine-2-carboxylic
acid (4-membered)

Ring Strain ~5 kcal/mol ~25 kcal/mol

Preferred Turn
Type I/II

-turns
-turns (Inverse)

Cis/Trans Ratio ~10-30% cis (in water)
Higher cis population

propensity in certain solvents

Lipophilicity Moderate
Lower (due to decreased

hydrocarbon surface)

The Gamma-Turn Effect
In medicinal chemistry, replacing a proline residue with an azetidine-2-carboxamide unit often

forces the peptide backbone into a "kinked" conformation known as a

-turn.[1] This is critical for inhibitors targeting active sites that require a sharp U-turn geometry,
such as the S1-S2 pockets of thrombin.

Application A: Peptidomimetics in Drug Discovery
The most validated application of azetidine-2-carboxamides is in the design of direct thrombin

inhibitors. The classic example is Melagatran (and its oral prodrug Ximelagatran).

Case Study: Thrombin Inhibition
Melagatran utilizes the D-Phe-Pro-Arg mimetic scaffold. However, the central proline is

replaced by azetidine-2-carboxylic acid.[2]
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Sequence: Gly-Aze-Pab (Glycine - Azetidine - para-amidino-benzylamide).

Mechanism: The Azetidine ring directs the terminal amidine group into the S1 specificity

pocket of thrombin while positioning the lipophilic N-terminus in the S2 pocket. The rigidity of

the Aze ring minimizes the entropy loss upon binding, resulting in a low nanomolar

.

Emerging Targets: STAT3 Inhibitors
Recent studies have identified (R)-azetidine-2-carboxamide analogues as potent inhibitors of

STAT3 DNA-binding activity. By replacing flexible linkers with the rigid azetidine core,

researchers achieved sub-micromolar potency (

), a significant improvement over flexible glycine or proline-based predecessors.

Visualization: SAR Logic of Azetidine Scaffolds
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Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why ring contraction

from proline to azetidine enhances binding affinity by reducing entropic penalties.

Application B: Asymmetric Organocatalysis
Chiral azetidine-2-carboxamides serve as efficient organocatalysts for asymmetric aldol and

Michael addition reactions.

Mechanism of Action
Similar to proline, azetidine-2-carboxamides operate via an enamine intermediate. However,

the 4-membered ring alters the geometry of the transition state (Zimmerman-Traxler model).
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Advantage: The distinct "bite angle" of the azetidine ring often leads to higher

enantioselectivity (ee) for specific substrates where proline fails to provide sufficient steric

discrimination.

Catalyst Structure: Typically used as the amide (e.g., N-tosyl azetidine-2-carboxamide) or the

free amino acid form in aqueous media.

Visualization: Enamine Catalytic Cycle
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Figure 2: The organocatalytic cycle showing the formation of the chiral enamine intermediate

facilitated by the azetidine catalyst.
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Protocol A: Synthesis of N-Boc-L-Azetidine-2-
Carboxamide
This protocol describes the coupling of a protected azetidine-2-carboxylic acid to an amine, a

fundamental step in creating peptidomimetics like Melagatran analogues.

Reagents:

N-Boc-L-Azetidine-2-carboxylic acid (1.0 equiv)

Target Amine (

) (1.1 equiv)

HATU (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

DMF (Dimethylformamide) (Anhydrous)

Methodology:

Preparation: Dissolve N-Boc-L-Azetidine-2-carboxylic acid (1 mmol) in anhydrous DMF (5

mL) in a round-bottom flask under an inert atmosphere (

).

Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at

for 15 minutes to activate the carboxylic acid. Note: The solution typically turns slightly
yellow.

Coupling: Add the Target Amine (1.1 mmol) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor

reaction progress via TLC (or LC-MS) looking for the disappearance of the starting acid.

Work-up: Dilute with EtOAc (50 mL). Wash successively with 1N HCl (to remove unreacted

amine/DIPEA), saturated
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(to remove unreacted acid), and brine.

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify the residue via flash column chromatography
(Hexane/EtOAc gradient).

Validation Check:

1H NMR: Look for the characteristic azetidine ring protons. The

-proton usually appears around

4.5–5.0 ppm. The diastereotopic

-protons will show complex splitting patterns due to the rigid ring.

Protocol B: Organocatalytic Asymmetric Aldol Reaction
A standard protocol for testing the catalytic efficiency of the scaffold.

Reagents:

Cyclohexanone (Donor)

4-Nitrobenzaldehyde (Acceptor)

Catalyst: L-Azetidine-2-carboxylic acid (10-20 mol%)

Solvent: DMSO/Water (4:1 v/v)

Methodology:

Mix: Combine cyclohexanone (0.5 mmol) and the catalyst (0.05 mmol) in the solvent mixture

(2 mL). Stir for 15 minutes.

Addition: Add 4-nitrobenzaldehyde (0.25 mmol).

Incubation: Stir at room temperature for 24–48 hours.
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Quench: Add saturated

and extract with EtOAc.

Analysis: Determine conversion via NMR and enantiomeric excess (ee) via Chiral HPLC

(e.g., Chiralpak AD-H column).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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